molecular formula C12H28N2O4S2 B1392988 [2-(Ethylthio)ethyl]methylamine oxalate (2:1) CAS No. 1242339-06-5

[2-(Ethylthio)ethyl]methylamine oxalate (2:1)

Cat. No. B1392988
M. Wt: 328.5 g/mol
InChI Key: LEJWUAQHTKTMKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “[2-(Ethylthio)ethyl]methylamine oxalate (2:1)” is C12H28N2O4S2 . The compound is a mixture or salt, which may affect its 3D structure .


Physical And Chemical Properties Analysis

“[2-(Ethylthio)ethyl]methylamine oxalate (2:1)” has a molecular weight of 328.5 g/mol . It has 4 hydrogen bond donors, 8 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass and monoisotopic mass are both 328.14904973 g/mol . The topological polar surface area is 149 Ų . The compound has a heavy atom count of 20 , and its complexity, as computed by Cactvs, is 103 .

Scientific Research Applications

  • Polyamine Analogue in Antitumor Agents : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue similar to [2-(Ethylthio)ethyl]methylamine, demonstrates cytotoxic activity in certain cell types. This compound induces programmed cell death (PCD) in sensitive cells, potentially due to oxidative stress from H2O2 production. This suggests a new class of antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

  • Methylotrophic Bacteria and Amine Oxidase : A study on a methylotrophic bacterium (Arthrobacter species) growing on methylamine or ethylamine found high levels of amine oxidase activity. This enzyme plays a key role in the metabolism of methylated amines and produces H2O2, which suggests its importance in the bacterium's growth and survival (Levering, Dijken, Veenhuis, & Harder, 1981).

  • Chemotherapy Mechanism Analysis : In chemotherapy, agents like mechlorethamine induce DNA-protein cross-links that block DNA replication. A study found that mechlorethamine cross-links cysteine thiols in proteins to guanine in DNA, shedding light on the mechanisms of such chemotherapy drugs (Michaelson-Richie et al., 2011).

  • Alkylation in Thiazoline Systems : Research into N,N-Dimethyl-2-(alkylthio)ethylamines, which are structurally related to [2-(Ethylthio)ethyl]methylamine, explored their alkylation properties. These studies provide insights into the reactivity of sulfur- and nitrogen-containing compounds, which are significant in the synthesis of various chemical compounds (Ohara, Akiba, & Inamoto, 1983).

  • Protease Inhibitor Interaction : Methylamine reacts with the plasma protease inhibitor alpha 2-macroglobulin, forming a covalent modification. This study helps understand the chemical properties and potential interactions of similar amines in biological systems (Swenson & Howard, 1979).

  • Marine Biology - Alkylamine Uptake : A study on Cyclotella cryptica, a marine diatom, showed that it can concentrate methylamine and other alkylamines. Understanding such mechanisms is crucial for comprehending nutrient uptake in marine ecosystems (Wheeler & Hellebust, 1981).

  • Enzyme Electron Transfer Studies : Intermolecular electron transfer in the methylamine dehydrogenase-amicyanin complex was studied, contributing to the understanding of enzyme reactions and electron transfer mechanisms (Bishop & Davidson, 1995).

properties

IUPAC Name

2-ethylsulfanyl-N-methylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H13NS.C2H2O4/c2*1-3-7-5-4-6-2;3-1(4)2(5)6/h2*6H,3-5H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJWUAQHTKTMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCNC.CCSCCNC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Ethylthio)ethyl]methylamine oxalate (2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Ethylthio)ethyl]methylamine oxalate (2:1)
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[2-(Ethylthio)ethyl]methylamine oxalate (2:1)

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